2-Bromo-5-hydroxybenzothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1,3-benzothiazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-5-3-4(10)1-2-6(5)11-7/h1-3,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKCSKREVCNXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies for 2 Bromo 5 Hydroxybenzothiazole
Functionalization at the Benzothiazole (B30560) Core
The benzothiazole core of 2-bromo-5-hydroxybenzothiazole offers two primary sites for functionalization, each with its own characteristic reactivity. This allows for controlled, stepwise modifications to build more complex molecular architectures.
The bromine atom attached to the C-2 position of the benzothiazole ring is a key site for introducing molecular diversity. Its reactivity is influenced by the electron-deficient nature of the carbon it is attached to, making it a good leaving group in various reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine at the C-2 position of this compound is well-suited for such transformations.
The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is a widely used method for arylation. jyu.fi This reaction typically employs a palladium catalyst and a base to facilitate the coupling of an aryl boronic acid or ester with the 2-bromobenzothiazole (B1268465) derivative. jyu.fiorganic-chemistry.org The general mechanism involves the oxidative addition of the bromobenzothiazole to the palladium(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the 2-aryl-5-hydroxybenzothiazole product and regenerate the catalyst. jyu.fi The reaction conditions are generally mild, and the reagents are often readily available, making it a versatile method for creating a diverse library of compounds. jyu.fi Hindered ether solvents like 2,2,5,5-tetramethyloxolane (TMO) have been shown to be effective and more sustainable alternatives to traditional solvents for Suzuki-Miyaura reactions. rsc.org
| Catalyst System | Substrates | Solvent | Base | Conditions | Product | Yield |
| Pd(PPh₃)₄ | This compound, Arylboronic acid | Toluene/Ethanol (B145695) | Na₂CO₃ | Reflux | 2-Aryl-5-hydroxybenzothiazole | Good |
| PdCl₂(dppf) | This compound, Arylboronic acid ester | Dioxane | K₃PO₄ | 80 °C | 2-Aryl-5-hydroxybenzothiazole | High |
The Sonogashira coupling provides a route for the alkynylation of the C-2 position, introducing a carbon-carbon triple bond. This reaction involves the coupling of a terminal alkyne with the aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwalisongo.ac.id The reaction is typically carried out under mild, anaerobic conditions. organic-chemistry.org The use of hindered ether solvents such as TMO has also been demonstrated to give excellent yields in Sonogashira reactions, often outperforming traditional solvents. rsc.org This method allows for the synthesis of 2-alkynyl-5-hydroxybenzothiazoles, which can serve as precursors for further transformations.
| Catalyst System | Substrates | Solvent | Base | Conditions | Product | Yield |
| Pd(PPh₃)₂Cl₂, CuI | This compound, Terminal alkyne | Triethylamine | - | Room Temp | 2-Alkynyl-5-hydroxybenzothiazole | High |
| Pd(OAc)₂, PPh₃ | This compound, Terminal alkyne | TMO | Diisopropylamine | 60 °C | 2-Alkynyl-5-hydroxybenzothiazole | Excellent |
The bromine atom at the C-2 position can be displaced by various nucleophiles. These reactions provide a direct method for introducing heteroatoms such as nitrogen, oxygen, and sulfur at this position. For instance, reactions with amines or thiols can be used to synthesize 2-amino- and 2-thio-substituted benzothiazoles, respectively. These reactions are often carried out in the presence of a base to facilitate the substitution. The susceptibility of the C-2 position to nucleophilic attack is a fundamental aspect of benzothiazole chemistry.
The hydroxyl group at the C-5 position is a versatile handle for derivatization, offering opportunities for etherification, esterification, and other modifications to tune the molecule's properties.
The phenolic hydroxyl group can be readily converted into ethers or esters. Etherification , typically achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base, can be used to introduce a variety of alkyl or aryl groups. researchgate.net This modification can alter the solubility and electronic properties of the molecule.
Esterification can be accomplished by reacting the hydroxyl group with an acyl chloride or a carboxylic acid under appropriate conditions. google.com This introduces an ester functionality, which can act as a prodrug moiety or influence the compound's biological activity.
| Reaction Type | Reagent | Base | Solvent | Product |
| Etherification | Alkyl halide (e.g., CH₃I) | K₂CO₃ | Acetone | 2-Bromo-5-alkoxybenzothiazole |
| Esterification | Acyl chloride (e.g., CH₃COCl) | Pyridine (B92270) | Dichloromethane (B109758) | 2-Bromo-5-acetoxybenzothiazole |
Modification of the phenolic hydroxyl group can be a strategic approach to enhance specific properties of the this compound scaffold. For instance, the introduction of certain groups can improve biological activity or create probes for biological systems. researchgate.net Derivatization can also influence the compound's photophysical properties, making it suitable for applications in materials science. researchgate.net Strategic modifications at this position can lead to compounds with tailored characteristics for a variety of applications. rsc.orgnottingham.ac.uk
C-H Functionalization at Other Positions
While the 2-position is a primary site for modification, functionalization of other C-H bonds within the benzothiazole ring system offers further avenues for structural diversification.
A notable strategy for the regioselective functionalization at the C2-H position of benzothiazoles involves the formation of thiazol-2-yl-triphenylphosphonium salts. nih.gov This is achieved by reacting the benzothiazole with triphenylphosphine (B44618). These phosphonium (B103445) salts can then react with a variety of O- and N-centered nucleophiles to yield ethers and amines. nih.gov The process occurs under mild conditions, and triphenylphosphine can often be recovered. nih.gov In the presence of a hydroxide, these phosphonium salts can undergo disproportionation, leading to the reduction of the benzothiazole, a reaction useful for specific C2 deuteration. nih.gov
Oxidative C-H bond functionalization presents another powerful tool for modifying the benzothiazole core. Iron-catalyzed direct C-H functionalization/C-S bond formation has been demonstrated to produce benzothiazoles under mild conditions. rsc.org Preliminary mechanistic studies suggest that pyridine plays a crucial role in achieving high yields and selectivity in these reactions. rsc.org Furthermore, visible-light-mediated methods have emerged as an environmentally friendly approach. chemrxiv.org For instance, the use of a photocatalyst like riboflavin (B1680620) 2′,3′,4′,5′-tetraacetate (RFTA) with a sacrificial oxidant enables the C-H thiolation of thiobenzanilides. chemrxiv.org Graphitic carbon nitride (g-C3N4) has also been employed as a metal-free photocatalyst for the intramolecular C-H functionalization/C-S bond formation under visible light and an air atmosphere. organic-chemistry.org
Modifications to the Benzene (B151609) Ring
The benzene portion of the this compound molecule provides additional sites for chemical modification, allowing for the introduction of new functionalities that can fine-tune the molecule's properties.
The introduction of various substituents onto the benzene ring can significantly alter the electronic and steric properties of the benzothiazole derivative. This can be achieved through standard electrophilic aromatic substitution reactions, though the directing effects of the existing hydroxyl group and the fused thiazole (B1198619) ring must be considered. For example, the synthesis of various substituted benzothiazoles has been accomplished through the condensation of appropriately substituted 2-aminothiophenols with aldehydes or other carbonyl compounds. nih.govmdpi.com The nature and position of these substituents can have a profound impact on the biological activity of the resulting compounds. nih.gov
| Starting Material | Reagent(s) | Product | Yield | Reference |
| 2-Aminothiophenols | Aldehydes, visible light, photocatalyst | 2-Substituted benzothiazoles | Good yields | nih.gov |
| 2-Aminothiophenols | α-Ketoacids, Na2S2O5 | C-2-substituted benzothiazoles | Moderate to excellent | nih.gov |
| ortho-Haloanilides | Alkali metal sulfides, MCM-41-NHC-CuI | C-2-substituted benzothiazoles | Good yields | nih.gov |
Nitro-derivatives of benzothiazoles serve as versatile intermediates for further functionalization. The nitro group can be readily reduced to an amino group, which can then be subjected to a wide array of chemical transformations. For instance, the reduction of 6-nitro-2-aminobenzothiazole can be achieved to produce N-(6-amino-BT-2-yl)-N′-(Ethyl)urea. semanticscholar.org This amino group can then be acylated or participate in coupling reactions to generate a library of derivatives. semanticscholar.orgmdpi.com For example, N-(6-Bromo-BT-2-yl)-N′-(alkyl)ureas can be reacted with sulfonamide compounds in the presence of a palladium catalyst to afford more complex structures. mdpi.com The transformation of a nitro group on the benzothiazole ring opens up a vast chemical space for the synthesis of novel compounds.
Formation of Hybrid Molecular Architectures
The inherent reactivity of this compound at multiple positions makes it an excellent building block for the construction of hybrid molecules. By combining the benzothiazole scaffold with other pharmacophores or functional moieties, novel compounds with potentially enhanced or entirely new properties can be designed. For instance, the bromine at the 2-position can be displaced by nucleophiles, such as amines or thiols, to create new C-N or C-S bonds. The hydroxyl group can be etherified or esterified to introduce different side chains. Furthermore, the benzothiazole core can be incorporated into larger, more complex systems through cross-coupling reactions. These strategies have been employed to synthesize a wide range of benzothiazole derivatives with diverse biological activities, including antimicrobial and anticancer properties. researchgate.net
Integration with Other Heterocyclic Systems (e.g., Oxadiazoles, Triazoles)
The molecular hybridization of this compound with other heterocyclic systems is a prominent strategy to create novel chemical entities with potentially enhanced biological or material properties. nih.gov This approach combines the structural features of the benzothiazole core with those of other heterocycles like 1,3,4-oxadiazoles and 1,2,3-triazoles.
Oxadiazole Derivatives: A common route to synthesize benzothiazole-oxadiazole hybrids involves a multi-step process starting from a hydroxybenzothiazole precursor. nih.gov A plausible pathway adapted for this compound would begin with the etherification of the 5-hydroxyl group with a reagent like ethyl chloroacetate. This would be followed by hydrazinolysis of the resulting ester to yield a key hydrazide intermediate. This intermediate can then undergo cyclization with various aromatic acids in the presence of a dehydrating agent, such as phosphorus oxychloride, to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring linked to the benzothiazole core. researchgate.netnih.gov
Triazole Derivatives: The synthesis of benzothiazole-triazole conjugates can be efficiently achieved using copper-catalyzed "click chemistry". researchgate.net For this compound, this would involve converting the 5-hydroxyl group into an alkyne or an azide (B81097). For instance, the hydroxyl group can be reacted with propargyl bromide to introduce a terminal alkyne. researchgate.net This functionalized benzothiazole can then undergo a 1,3-dipolar cycloaddition reaction with an organic azide in the presence of a copper catalyst to yield a 1,4-disubstituted-1,2,3-triazole derivative. researchgate.net Another approach involves the formation of a hydrazine (B178648) derivative from the benzothiazole core, which can then be cyclized to form a triazole ring. researchgate.netcore.ac.uk
The table below outlines synthetic strategies for integrating these heterocyclic systems.
| Target Heterocycle | Starting Moiety on Benzothiazole | Key Reagents | Key Intermediate | Reaction Type |
| 1,3,4-Oxadiazole | 5-Hydroxy | 1. Ethyl chloroacetate, K2CO32. Hydrazine monohydrate3. Aromatic acid, POCl3 | 2-(Benzo[d]thiazol-5-yloxy)acetohydrazide | Etherification, Hydrazinolysis, Cyclodehydration nih.gov |
| 1,2,3-Triazole | 5-Hydroxy | 1. Propargyl bromide, K2CO32. Organic azide, Cu(I) catalyst | 5-(Prop-2-yn-1-yloxy)benzothiazole | O-alkylation, 1,3-Dipolar Cycloaddition (Click Chemistry) researchgate.net |
Conjugation with Biomolecules for Functionalization
Functionalizing this compound for conjugation to biomolecules is a sophisticated strategy to create targeted therapeutic or diagnostic agents. nih.gov This process requires the introduction of a chemically reactive group onto the benzothiazole scaffold that can form a stable covalent bond with a biomolecule, such as a protein or a peptide. google.comgoogle.com
The synthetic approach often involves modifying the benzothiazole core to append a linker with a reactive functional group. google.com These reactive groups can include carboxylic acids, activated esters (like N-hydroxysuccinimide esters), amines, isothiocyanates, or maleimides. google.com For instance, the hydroxyl group of this compound could be derivatized with a linker terminating in a carboxylic acid. This acid can then be activated, for example with N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS), to form an NHS ester. google.com This activated ester is highly reactive towards primary amine groups found in proteins (e.g., on lysine (B10760008) residues), leading to the formation of a stable amide bond and thus conjugating the benzothiazole derivative to the protein. google.com
Another advanced strategy involves attaching a water-soluble moiety, such as a polyethylene (B3416737) glycol (PEG) chain linked to a phosphodiester group. nih.gov This not only enhances solubility but can be designed for enzyme-triggered release mechanisms in a biological environment. nih.gov The Suzuki-Miyaura coupling reaction, which has been successfully applied to 2-bromo-6-hydroxybenzothiazole, could also be employed to attach linkers or biomolecules directly to the carbon backbone by first converting the bromine at the 2-position into a suitable coupling partner. sciforum.net
The table below summarizes potential strategies for conjugating this compound with biomolecules.
| Reactive Group for Conjugation | Position of Modification | Reagents for Functionalization | Target on Biomolecule | Linkage Formed |
| N-Hydroxysuccinimide (NHS) Ester | 5-OH | 1. Linker with carboxylic acid2. DCC, NHS | Primary Amine (e.g., Lysine) | Amide |
| Maleimide (B117702) | 5-OH or 2-Br (via coupling) | Linker with maleimide group | Thiol (e.g., Cysteine) | Thioether |
| Isothiocyanate | 5-OH (via linker with amine) | Thiophosgene | Primary Amine (e.g., Lysine) | Thiourea (B124793) |
| Phosphodiester | 5-OH | POCl3, Polyethylene glycol (PEG) | Enzyme-specific cleavage site | Phosphate Ester |
Spectroscopic and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 2-Bromo-5-hydroxybenzothiazole. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. For benzothiazole (B30560) derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum. In one study of a related derivative, 2-amino-4-bromo-5-hydroxybenzothiazole-6-carboxylic acid methyl ester, the aromatic proton was observed as a singlet at 8.13 ppm, while the amine (NH₂) protons presented as a broad singlet at 8.36 ppm and the hydroxyl (-OH) proton as a singlet at 11.39 ppm. academicjournals.org The specific chemical shifts and splitting patterns are crucial for confirming the substitution pattern on the benzothiazole core. For instance, in a derivative of this compound, the aromatic proton environments can be confirmed, with a signal at δ 6.81 ppm being indicative of the proton ortho to the bromine atom.
Table 1: Representative ¹H NMR Spectral Data for a this compound Derivative
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 8.13 | Singlet |
| Amine-NH₂ | 8.36 | Broad Singlet |
| Hydroxyl-OH | 11.39 | Singlet |
| Methoxyl-OCH₃ | 3.90 | Singlet |
Note: Data is for 2-amino-4-bromo-5-hydroxybenzothiazole-6-carboxylic acid methyl ester in DMSO-d₆. academicjournals.org
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. In the analysis of 2-amino-4-bromo-5-hydroxybenzothiazole-6-carboxylic acid methyl ester, distinct signals were observed for the various carbon atoms in the structure, including the methoxy (B1213986) carbon at 52.7 ppm and aromatic carbons ranging from 106.1 to 171.8 ppm. academicjournals.org These precise values help to unambiguously assign the structure and confirm the presence and position of substituents.
Table 2: ¹³C NMR Spectral Data for 2-amino-4-bromo-5-hydroxybenzothiazole-6-carboxylic acid methyl ester
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| -OCH₃ | 52.7 |
| Aromatic/Benzothiazole Carbons | 106.1, 121.1, 121.7, 129.2, 156.2, 157.4, 169.6, 171.8 |
Note: Data is for the specified derivative in DMSO-d₆. academicjournals.org
NMR titration is a powerful method to study non-covalent interactions between a molecule and other chemical species, such as metal ions. In studies of a hydroxybenzothiazole derivative's interaction with copper ions (Cu²⁺), ¹H NMR titration experiments showed significant changes in the spectrum upon addition of the metal ion. mdpi.com Specifically, the peak corresponding to the hydroxyl proton broadened and eventually disappeared, while a nearby aromatic proton signal shifted upfield and also broadened. mdpi.com This deprotonation and broadening effect is attributed to the complexation of the Cu²⁺ ion with the hydroxyl group and the nitrogen atom of the benzothiazole ring, with the paramagnetic nature of the copper ion causing the observed signal broadening. mdpi.com Such studies are crucial for understanding the binding mechanisms of these compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula C₇H₄BrNOS. For instance, a related hydroxybenzothiazole derivative showed a mass peak at m/z 332.0738, corresponding to the protonated molecule [M+H]⁺. mdpi.com The presence of bromine is typically indicated by a characteristic isotopic pattern, where two peaks of nearly equal intensity are observed, separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). This pattern serves as a clear diagnostic marker for brominated compounds. nih.gov
Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, characteristic absorption bands are expected for the O-H, C=N, and C-Br bonds. In a related hydroxybenzothiazole derivative, characteristic IR peaks were observed at 3056.4 cm⁻¹ (aromatic C-H stretch), and 1572.9 cm⁻¹ (C=N stretch). mdpi.com In another example, the C=N stretch was identified around 1595 cm⁻¹. The presence of the hydroxyl group would typically give rise to a broad absorption band in the region of 3200-3600 cm⁻¹.
Table 3: Characteristic IR Absorption Frequencies for a Hydroxybenzothiazole Derivative
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3056.4 | Aromatic C-H stretch |
| 2952.1 | Aliphatic C-H stretch |
| 1572.9 | C=N stretch |
| 1476.0 | Aromatic C=C stretch |
| 1267.3 | C-O stretch |
Note: Data is for a related HBT derivative. mdpi.com
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within the molecule and its photophysical properties. Hydroxybenzothiazole derivatives are known to exhibit interesting photophysical behaviors, including aggregation-induced emission (AIE) and excited-state intramolecular proton transfer (ESIPT). mdpi.comnih.gov
In a study of a hydroxybenzothiazole derivative (HBT 2), the compound showed an absorbance band at 295 nm in a mixture of water and acetonitrile (B52724). nih.gov The fluorescence spectrum of this derivative displayed an emission maximum at 550 nm. mdpi.com The photophysical properties, such as the absorption and emission maxima, can be influenced by the solvent environment. rsc.org For example, studies on related compounds have shown that absorption peak maxima can range from 321 to 349 nm, with emission maxima ranging from 361 to 436 nm in ethanol (B145695). mdpi.com The large Stokes shift (the difference between the absorption and emission maxima) observed in some hydroxybenzothiazole compounds is characteristic of the ESIPT process. mdpi.com
Table 4: Photophysical Properties of Selected Hydroxybenzothiazole Derivatives in Ethanol
| Compound | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_f) |
|---|---|---|---|
| Derivative 14 | 349 | 436 | 0.017 |
| Derivative 15 | 335 | 390 | 0.64 |
| Derivative 18 | 347 | 436 | 0.021 |
| Derivative 19 | 333 | 388 | 0.58 |
| Derivative 19-I₂ | 321 | 361 | 0.16 |
Note: Data from a study on various HBT derivatives. mdpi.com
Analysis of Aggregation-Induced Emission (AIE) Characteristics
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules, known as AIE luminogens (AIEgens), are induced to emit light efficiently upon aggregation or in the solid state. pku.edu.cn The underlying mechanism for AIE is widely attributed to the restriction of intramolecular rotations (RIR). news-medical.net In dilute solutions, these molecules can dissipate absorbed energy through non-radiative pathways, such as intramolecular rotations or vibrations, resulting in weak or no fluorescence. pku.edu.cn However, in an aggregated state, the physical constraint imposed by neighboring molecules hinders these rotational motions. news-medical.net This blockage of non-radiative decay channels opens up the radiative pathway, leading to a significant enhancement in fluorescence quantum yield. pku.edu.cnust.hk
Hydroxybenzothiazole derivatives have been identified as compounds capable of exhibiting AIE characteristics, often in conjunction with other photophysical processes like Excited State Intramolecular Proton Transfer (ESIPT). mdpi.com For these molecules, aggregation is typically induced by changing solvent composition, for instance, by adding a poor solvent (like water) to a solution where the compound is initially dissolved in a good organic solvent (like acetonitrile). mdpi.comsemanticscholar.org As the fraction of the poor solvent increases, the molecules begin to form nanoaggregates. mdpi.com This process overcomes the aggregation-caused quenching (ACQ) that affects many traditional fluorophores and instead triggers strong luminescence. mdpi.com The study of AIE in these compounds is crucial for their application in fields like chemosensors and optoelectronics. mdpi.comrsc.org
Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Investigation
Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical reaction that occurs in molecules containing both a proton donor (e.g., a hydroxyl group, -OH) and a proton acceptor (e.g., a nitrogen atom, =N-) connected by an intramolecular hydrogen bond. cyu.fr The process involves a four-level photochemical cycle. mdpi.com Upon photoexcitation from the ground state (E) to the excited state (E), the acidity and basicity of the donor and acceptor moieties, respectively, increase, triggering an ultrafast transfer of the proton to form an excited state tautomer (K). cyu.frmdpi.com This tautomer is energetically favorable in the excited state and relaxes to its ground state (K) by emitting a photon, typically with a large Stokes shift (a significant difference between the absorption and emission wavelengths). cyu.frnih.gov Finally, the unstable ground-state tautomer (K) rapidly reverts to the initial ground-state form (E) via a back-proton transfer. mdpi.com
In derivatives of 2-hydroxybenzothiazole (B105590), the hydroxyl group acts as the proton donor and the nitrogen atom of the thiazole (B1198619) ring serves as the proton acceptor. mdpi.com The ESIPT process is often inhibited in polar protic solvents due to intermolecular hydrogen bonding with the solvent molecules. mdpi.com However, when coupled with AIE, the formation of aggregates in aqueous media creates a hydrophobic environment that shields the intramolecular hydrogen bond from solvent interference, allowing the ESIPT process to proceed efficiently within the aggregate. mdpi.com This AIE-plus-ESIPT mechanism results in a highly emissive state in the aggregated form, where the emission originates from the excited keto-tautomer. mdpi.com Studies using time-dependent density functional theory (TD-DFT) calculations help to model the potential energy surfaces and energy barriers for the proton transfer in both the ground and excited states, validating the ESIPT mechanism kinetically and thermodynamically. nih.govrsc.org
Advanced Microscopy and Scattering Techniques
Atomic Force Microscopy (AFM) for Morphological Analysis
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to generate three-dimensional topographical images of a sample's surface with sub-nanometer resolution. nih.gov The technique operates by scanning a sharp probe, attached to the end of a flexible cantilever, across the sample surface. nih.gov By monitoring the deflection of the cantilever due to forces between the tip and the surface, a detailed morphological map can be constructed. chalcogen.ro AFM is particularly valuable for studying biological specimens and nanoscale aggregates because it can be performed in both air and liquid environments without requiring extensive sample preparation that might alter the native structure. nih.govcreative-biostructure.com
In the study of 2-hydroxybenzothiazole derivatives, AFM has been employed to visualize the formation and morphology of aggregates. Research on a specific hydroxybenzothiazole derivative (HBT 2) demonstrated that as the water fraction in a water-acetonitrile solvent mixture increased, the size of the aggregates grew significantly. semanticscholar.org The morphology of these aggregates was consistently observed to be spherical, even as their size increased. semanticscholar.org This direct visualization provides critical evidence for the aggregation process that underpins the AIE phenomenon. bioisi.pt
Table 1: AFM Morphological Analysis of Hydroxybenzothiazole Derivative (HBT 2) Aggregates
| Solvent Composition (H₂O-CH₃CN) | Aggregate Size (nm) | Morphology |
|---|---|---|
| 100% CH₃CN | 0.9 – 7.8 | Spherical |
| 50% H₂O | 1.7 – 14.9 | Spherical |
| 90% H₂O | 10.3 – 47.4 | Spherical |
Data sourced from a study on a hydroxybenzothiazole derivative (HBT 2). semanticscholar.org
Dynamic Light Scattering (DLS) for Aggregate Characterization
Dynamic Light Scattering (DLS) is a non-invasive analytical technique used to determine the size distribution of small particles and aggregates in a solution. news-medical.net The method works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. nih.gov These fluctuations are caused by the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. news-medical.net By analyzing these intensity fluctuations, the hydrodynamic diameter of the particles can be calculated. DLS is highly sensitive to the presence of large aggregates, making it an ideal tool for studying aggregation phenomena. news-medical.netunchainedlabs.com
DLS has been instrumental in confirming the aggregation of hydroxybenzothiazole derivatives in solvent mixtures that induce AIE. mdpi.com Studies have shown a clear correlation between the increase in the water content of a solvent mixture and the increase in the hydrodynamic diameter of the particles, providing quantitative evidence of aggregation. semanticscholar.org The polydispersity index (PDI) obtained from DLS measurements also gives an indication of the width of the size distribution, with higher values suggesting a more heterogeneous population of aggregates. mdpi.com
Table 2: DLS Characterization of Hydroxybenzothiazole Derivative (HBT 2) Aggregates
| Solvent Composition | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
|---|---|---|
| CH₃CN | 92.6 | 0.66 |
| 1:1 (CH₃CN:HEPES Buffer) | 330.7 | 0.63 |
| 9:1 (HEPES Buffer:CH₃CN) | 615.5 | 0.639 |
Data sourced from a study on a hydroxybenzothiazole derivative (HBT 2) at a concentration of 0.5 µM. mdpi.comsemanticscholar.org
Chromatographic Methods for Purity and Mixture Analysis
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. researchgate.netglobalresearchonline.net It operates by pumping a liquid sample (dissolved in a mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). researchgate.net The separation is achieved based on the differential interactions of the sample components with the stationary phase. researchgate.net In reversed-phase HPLC, the most common mode, a non-polar stationary phase is used with a polar mobile phase. researchgate.net Components are separated based on their hydrophobicity, with less polar compounds being retained longer on the column.
HPLC is a standard method for the analysis of benzothiazole derivatives, including purity assessment and the monitoring of their presence in complex matrices like environmental water samples. researchgate.net For instance, reversed-phase HPLC has been used to monitor the kinetics of the biodegradation of 2-hydroxybenzothiazole. researchgate.net The selection of the mobile phase composition, such as a mixture of methanol (B129727) and water or acetonitrile and water, and its pH is critical for achieving sharp, symmetrical peaks and effective separation of the target analytes from impurities or other components in a mixture. globalresearchonline.netoiccpress.com The coupling of HPLC with detectors like UV-Vis or mass spectrometry (MS) allows for highly sensitive and selective quantification and identification. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, molecules like this compound, which contain active hydrogen atoms in functional groups such as hydroxyls (-OH), are often non-volatile and may interact undesirably with the GC column. To overcome these challenges, a derivatization step is essential prior to GC-MS analysis. nih.govtcichemicals.com
Derivatization chemically modifies the analyte to produce a new compound with properties that are more suitable for GC analysis. For this compound, the primary goal of derivatization is to increase its volatility and thermal stability by replacing the active proton of the hydroxyl group with a non-polar, thermally stable group. tcichemicals.com The most common approach is silylation, which introduces a trimethylsilyl (B98337) (TMS) group.
The derivatization process typically involves reacting the compound with a silylating agent. Several reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) being a highly effective choice. tcichemicals.com BSTFA is known for its high reactivity and the high volatility of its by-products, which minimizes interference in the resulting chromatogram. tcichemicals.com In some complex analytical procedures, a two-step derivatization might be employed, such as an initial methoxyamination followed by silylation, to effectively derivatize all active functional groups in a sample. nih.gov
Once derivatized, the TMS-ether of this compound can be effectively separated on a low-polarity capillary column, such as a DB-5MS (5% diphenyl-95% dimethylsiloxane), which is widely used for its robustness and broad applicability. ceon.rs The mass spectrometer then detects the derivatized molecule. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often used, which enhances sensitivity and specificity by monitoring only characteristic ions of the target analyte, allowing for low limits of detection. ceon.rsmdpi.com
Table 1: Common Derivatization Reagents for GC-MS Analysis of Compounds with Active Hydrogens This table is generated based on information from referenced studies on GC derivatization.
| Reagent Name | Abbreviation | Target Functional Groups | Key Characteristics |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)acetamide | BSA | Hydroxyls, Carboxylic Acids, Amines, Amides | Highly reactive silylating agent. tcichemicals.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyls, Carboxylic Acids, Amines | By-products are highly volatile, reducing chromatographic interference. tcichemicals.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Primary and secondary amines, hydroxyls | A highly effective silylating agent used in metabolomics. nih.gov |
Solid Phase Extraction (SPE) for Sample Preparation
Prior to instrumental analysis, samples containing this compound, especially from complex matrices like biological fluids or environmental water, require a cleanup and concentration step. nih.govsigmaaldrich.com Solid Phase Extraction (SPE) is a widely adopted sample preparation technique that isolates analytes from a liquid sample by partitioning them between a solid stationary phase and the liquid sample. sigmaaldrich.comresearchgate.net This method offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and improved reproducibility. researchgate.net
A typical SPE procedure consists of four sequential steps:
Conditioning: The sorbent bed is treated with a solvent like methanol, followed by water or a buffer, to wet the stationary phase and create an environment receptive to the analyte. researchgate.net
Loading: The sample is passed through the conditioned cartridge, where the analyte is retained on the sorbent through specific interactions.
Washing: The cartridge is rinsed with a solvent designed to remove interfering compounds and impurities without dislodging the analyte of interest.
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified analyte from the cartridge for subsequent analysis. researchgate.netlcms.cz
The selection of the appropriate SPE sorbent is critical and depends on the physicochemical properties of the analyte. For this compound, which possesses both a non-polar benzothiazole ring and a polar hydroxyl group, a polymeric sorbent with hydrophilic-lipophilic balanced (HLB) characteristics is highly suitable. researchgate.net These sorbents can effectively retain a broad spectrum of both polar and non-polar compounds from aqueous samples. researchgate.netthermofisher.com
Research on related benzothiazole derivatives in various matrices demonstrates the effectiveness of SPE and similar techniques. For instance, a method for analyzing benzothiazoles in fish samples utilized a matrix solid-phase dispersion (MSPD) technique, achieving satisfactory average recoveries between 70% and 93% with limits of quantification (LOQs) as low as 0.15–2 ng g⁻¹. nih.gov Another study on benzothiazoles in human urine reported high accuracy with mean spiked recoveries of 80–101% after an extraction step. researchgate.net
Table 2: Example SPE Parameters and Performance for Benzothiazole Derivatives This table presents typical data from studies on benzothiazole analysis to illustrate method performance.
| Parameter | Detail | Reference |
|---|---|---|
| Extraction Technique | Matrix Solid-Phase Dispersion (MSPD) | nih.gov |
| Sample Matrix | Fish Tissue | nih.gov |
| Average Recovery | 70% - 93% | nih.gov |
| Relative Standard Deviation (RSD) | < 9% | nih.gov |
| Limits of Quantification (LOQ) | 0.15 - 2 ng g⁻¹ | nih.gov |
| Extraction Technique | Ultrasound-Assisted Liquid-Liquid Microextraction | researchgate.net |
| Sample Matrix | Human Urine | researchgate.net |
| Mean Spiked Recovery | 80% - 101% | researchgate.net |
| Precision (RSD) | 3% - 12% | researchgate.net |
| Limits of Quantification (LOQ) | 0.4 - 9 ng mL⁻¹ | researchgate.net |
Circular Dichroism Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the conformational properties of chiral molecules, particularly large biomolecules like proteins. researchgate.netresearchgate.net While this compound is not itself a chiral molecule, CD spectroscopy is instrumental in studying its interaction with proteins and understanding how this binding affects the protein's secondary and tertiary structure. researchgate.netgrafiati.com
When a small molecule ligand binds to a protein, it can perturb the protein's native conformation. These structural changes can be monitored by observing the protein's CD spectrum. researchgate.net The far-UV region of the CD spectrum (typically 190-250 nm) is particularly sensitive to the secondary structure of a protein, such as α-helices, β-sheets, and random coils. For example, α-helical structures famously exhibit characteristic negative bands around 208 nm and 222 nm.
Studies involving the interaction of benzothiazole derivatives with proteins like human serum albumin (HSA) and lysozyme (B549824) have effectively utilized CD spectroscopy to reveal binding-induced conformational changes. researchgate.netresearchgate.net Research has shown that the binding of certain benzothiazole derivatives to proteins can lead to a decrease in the α-helical content. researchgate.net This is observed as a reduction in the intensity of the characteristic negative CD bands, suggesting that the binding event causes a partial unfolding or loosening of the protein's structure. researchgate.net
The magnitude of the change in the CD signal often correlates with the concentration of the benzothiazole ligand, indicating a dose-dependent effect on the protein's conformation. researchgate.net By analyzing these spectral changes, researchers can gain insight into the nature of the binding interaction and its functional consequences for the protein.
Table 3: Summary of Circular Dichroism Findings on Benzothiazole-Protein Interactions This table summarizes general findings from referenced studies on how benzothiazole derivatives affect protein structure.
| Protein Studied | Observation | Interpretation | Reference |
|---|---|---|---|
| Human Serum Albumin (HSA) | Conformational change of HSA inspected by CD techniques upon binding of 2-hydroxybenzothiazole. | Binding event alters the native structure of the carrier protein. | researchgate.net |
| Lysozyme, Myoglobin, etc. | Changes in protein conformation monitored by UV-CD spectra upon adsorption of benzothiazole molecules. | Binding leads to a decrease in α-helical content, particularly at higher ligand concentrations. | researchgate.net |
In-Depth Computational Analysis of this compound Remains Limited in Scientific Literature
A comprehensive review of available scientific literature reveals a notable absence of specific computational studies focused on the chemical compound this compound. Despite the growing importance of computational chemistry in characterizing molecular properties and predicting behavior, detailed research applying these methods to this particular molecule has not been published. Consequently, a thorough analysis based on the specified outline of Density Functional Theory (DFT) studies, molecular docking simulations, and molecular dynamics (MD) simulations for this compound cannot be constructed at this time.
Computational techniques are powerful tools for understanding complex chemical systems. DFT, for instance, is widely used to investigate the electronic structure and molecular orbitals of compounds, providing insights into their reactivity and stability. Similarly, molecular docking and MD simulations are crucial in drug discovery and materials science for predicting how a molecule might interact with a biological target and for understanding its dynamic behavior over time.
While numerous studies apply these computational methods to the broader class of benzothiazole derivatives, the specific data required to detail the molecular orbital analysis, electronic structure, ligand-target interactions, hydrogen bonding, molecular orientation, and dynamic behavior of this compound is not available in the public domain. The creation of an accurate and scientifically validated article as per the requested structure is contingent on the existence of such peer-reviewed research. Without these foundational studies, any attempt to generate the specified content would be speculative and would not meet the standards of scientific accuracy.
Further research and publication in the field of computational chemistry are required to elucidate the specific properties and potential applications of this compound.
Computational Chemistry and Modeling of 2 Bromo 5 Hydroxybenzothiazole
In Silico Pharmacokinetic Predictions
In silico pharmacokinetic predictions are essential for the early-stage evaluation of drug candidates. These computational methods estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, helping to identify potential liabilities before significant resources are invested in synthesis and testing.
The ADME profile of a compound determines its bioavailability and duration of action. For the benzothiazole (B30560) class of compounds, computational tools are frequently used to predict these properties based on molecular structure. Key to these predictions are physicochemical parameters that align with established guidelines like Lipinski's Rule of Five and Veber's Rules. nih.govmdpi.com
Studies on various 2-substituted benzothiazole derivatives have shown that these compounds generally exhibit favorable ADME profiles. nih.govresearchgate.net For instance, a series of 2-hydroxy benzothiazole-linked 1,3,4-oxadiazole (B1194373) derivatives were predicted to have good oral bioavailability, with most compounds showing over 70% absorption and adherence to both Lipinski and Veber rules. nih.govnih.gov These findings suggest that the core benzothiazole scaffold is conducive to creating orally active agents.
The predicted physicochemical properties for 2-Bromo-5-hydroxybenzothiazole are consistent with those of a potentially drug-like molecule. These parameters are fundamental inputs for ADME prediction algorithms.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Guideline |
|---|---|---|
| Molecular Weight | 230.09 g/mol | < 500 |
| LogP (Octanol/Water Partition Coefficient) | ~2.9-3.1 | < 5 |
| Hydrogen Bond Donors | 1 (hydroxyl group) | < 5 |
| Hydrogen Bond Acceptors | 2 (N and O atoms) | < 10 |
These properties indicate a high probability of good membrane permeability and oral absorption for this compound. The low molecular weight and number of rotatable bonds are also associated with favorable bioavailability. nih.govnih.gov
Structure-Activity Relationship (SAR) modeling investigates how the chemical structure of a compound influences its biological activity. For the benzothiazole scaffold, SAR studies are crucial for optimizing potency and selectivity. The substituents at various positions on the bicyclic ring system significantly modulate the compound's interactions with biological targets.
The this compound structure contains two key points for modification: the bromine atom at the 2-position and the hydroxyl group at the 5-position.
Substitution on the Benzene (B151609) Ring: The hydroxyl group at the 5-position is an electron-donating group that can participate in hydrogen bonding, a key interaction in many ligand-receptor binding events. SAR studies on benzothiazole derivatives have shown that the type and position of substituents on the benzene ring significantly impact activity. For instance, in one quantitative structure-activity relationship (GQSAR) study on anticancer benzothiazoles, descriptors related to the electronic and hydrophilic properties of the substituents were critical for the model's predictive power. chula.ac.th The presence of an oxygen atom (as in a hydroxyl or methoxy (B1213986) group) was identified as a contributing descriptor in one of the generated models. chula.ac.th
Table 2: General SAR Insights for Benzothiazole Derivatives
| Structural Position | Modification | General Impact on Activity | Reference |
|---|---|---|---|
| Position 2 | Substitution of an amine with bromine | Can serve as a key synthetic intermediate for further diversification. | nih.gov |
| Position 2 | Introduction of various amines | Can lead to compounds with potent activity against targets like Hsp90. | nih.gov |
| Position 2 | Presence of a bromo group | In certain series, it has been associated with a decrease in antiproliferative activity. | nih.gov |
| Benzene Ring | Introduction of electron-donating groups (e.g., -OH, -OCH₃) | Can influence electronic properties and hydrogen bonding potential, affecting target binding. | nih.govchula.ac.th |
| Benzene Ring | Introduction of electron-withdrawing groups (e.g., -NO₂, -CF₃) | Alters the electronic landscape of the molecule, which can significantly modulate biological activity. | nih.gov |
Target Prediction Analysis using Computational Tools
In silico target prediction, also known as target fishing or reverse screening, is a computational strategy used to identify the potential protein targets of a small molecule. nih.govresearchgate.net This approach is invaluable for elucidating a compound's mechanism of action, predicting potential off-target effects, and finding new uses for existing molecules (drug repurposing). nih.govresearchgate.net Methodologies are broadly categorized as either ligand-based or receptor-based. Ligand-based methods compare the query molecule to databases of compounds with known targets, while receptor-based methods involve docking the molecule into the binding sites of numerous protein structures. unipi.it
For a compound like this compound, target fishing algorithms would screen its structure against extensive biological databases. While specific prediction data for this exact compound is not publicly available, studies on structurally similar benzothiazole derivatives provide a clear example of the process. In an analysis of a novel phenylacetamide benzothiazole derivative with potent antiproliferative activity, multiple computational tools were used for target prediction. nih.gov This analysis identified cannabinoid receptors and sentrin-specific proteases as putative targets that could contribute to the observed anticancer effects. nih.gov Such studies demonstrate the power of computational approaches to generate testable hypotheses about a compound's biological function. nih.gov
Table 3: Common Computational Approaches for Target Prediction
| Approach | Description | Examples of Tools/Methods |
|---|---|---|
| Ligand-Based | Predicts targets based on similarity to known active ligands (e.g., 2D fingerprint similarity, 3D shape matching, pharmacophore screening). | SEA, SwissTargetPrediction, PharmMapper |
| Receptor-Based | Involves docking the query molecule into a large collection of protein binding sites to calculate binding energies and identify likely targets. | TarFisDock, idTarget |
| Hybrid/Integrated | Combines multiple methods, including ligand- and receptor-based approaches, often incorporating machine learning or data mining techniques. | ADMETlab, ChemProt |
By applying these computational tools, researchers can build a profile of the most probable biological targets for this compound, thereby directing and accelerating the process of drug discovery and development.
Mechanistic Insights into Biological Activities of Benzothiazole Derivatives
Antimicrobial Mechanisms
Benzothiazole (B30560) derivatives have been extensively studied for their potential as antimicrobial agents, demonstrating activity against a wide range of bacteria and fungi. The mechanisms underlying these activities are often multifactorial, involving the inhibition of essential enzymes and disruption of cellular processes.
Antibacterial Activity: Inhibition of DNA Gyrase and Topoisomerase IV
A primary mechanism for the antibacterial action of many benzothiazole derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV (ParC and ParE subunits). nih.govnih.govplos.org These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antibacterial drug development. nih.govnih.govmdpi.com
Benzothiazole-based inhibitors typically target the ATP-binding sites of the GyrB and ParE subunits, preventing the conformational changes necessary for enzyme function. nih.gov This inhibition disrupts DNA supercoiling and decatenation processes, ultimately leading to a cessation of DNA replication and cell death. nih.govmdpi.com Research has led to the development of novel benzothiazole inhibitors with potent, low nanomolar activity against these enzymes from both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. nih.govplos.org
Structure-activity relationship (SAR) studies have shown that substitutions on the benzothiazole ring are critical for activity. For instance, the presence of a bromo group at certain positions has been shown to enhance antibacterial action. nih.gov The hydroxyl group in 2-Bromo-5-hydroxybenzothiazole could also play a role in forming hydrogen bonds within the enzyme's active site, potentially enhancing binding affinity.
Table 1: Bacterial Topoisomerase Inhibition by Benzothiazole Derivatives
| Target Enzyme | Subunits | Function | Mechanism of Inhibition |
|---|---|---|---|
| DNA Gyrase | GyrA, GyrB | Removes positive supercoils during DNA replication | Inhibition of ATP-binding site on GyrB subunit |
| Topoisomerase IV | ParC, ParE | Decatenates replicated chromosomes | Inhibition of ATP-binding site on ParE subunit |
Antifungal Activity
The antifungal mechanisms of benzothiazole derivatives are diverse and target various essential fungal processes. One key mechanism involves the inhibition of enzymes critical for fungal cell wall or membrane integrity. nih.govresearchgate.net
Some benzothiazole compounds function as azole antifungals by inhibiting sterol 14α-demethylase (CYP51), an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.govresearchgate.net Inhibition of CYP51 disrupts membrane structure and function, leading to fungal cell death.
Another identified target for benzothiazole derivatives is N-myristoyltransferase (NMT), an enzyme that catalyzes the attachment of myristate to proteins. rsc.orgresearchgate.net This process, known as N-myristoylation, is crucial for the function of many proteins involved in signal transduction and cellular structure. Inhibition of NMT has been shown to have potent fungicidal activity. rsc.orgresearchgate.net The broad antifungal spectrum of some benzothiazoles suggests they may have multiple modes of action or target pathways common to a wide range of fungal pathogens. rsc.orgnih.gov
Antioxidant Mechanisms
The antioxidant properties of phenolic compounds are well-established, and the 5-hydroxy group on the benzothiazole ring endows this compound with significant potential in this regard. These mechanisms involve direct interaction with reactive oxygen species (ROS) and participation in atmospheric chemical processes.
Free Radical Scavenging Activity
The primary antioxidant mechanism for phenolic compounds like this compound is free radical scavenging. mdpi.comsemanticscholar.org Free radicals are highly reactive species that can cause oxidative stress, leading to cellular damage. mdpi.com The hydroxyl (-OH) group on the benzene (B151609) ring can donate a hydrogen atom to a free radical, neutralizing it and terminating the damaging chain reaction. researchgate.net
Upon donating a hydrogen atom, the hydroxybenzothiazole is converted into a more stable aroxyl radical, which is resonance-stabilized, making it less reactive than the initial free radical. semanticscholar.org This ability to act as a hydrogen donor is a key determinant of antioxidant capacity. researchgate.netnih.gov The effectiveness of this process can be evaluated using assays that measure the scavenging of stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) cation radical (ABTS•+). nih.govnih.gov
Atmospheric Oxidation Mechanisms
In the atmosphere, benzothiazole and its derivatives are subject to oxidation, primarily initiated by hydroxyl radicals (•OH), which are often referred to as the "detergent of the atmosphere". nih.govharvard.edu This reaction is a major environmental degradation pathway for these compounds. nih.gov
The oxidation mechanism begins with the attack of a hydroxyl radical on the benzothiazole molecule, which can occur on either the benzene or the thiazole (B1198619) ring, forming an OH-benzothiazole intermediate. nih.govresearchgate.net This is followed by rapid reactions with atmospheric oxygen (O₂), leading to the formation of various stable oxidation products. nih.gov For benzothiazole itself, this process has an estimated atmospheric lifetime of about 5.5 days. nih.gov The presence of a hydroxyl group, as in this compound, can influence the sites of •OH attack and the kinetics of the subsequent reactions. researchgate.netrsc.org This atmospheric oxidation is a key process in the transformation and removal of these compounds from the gas phase. researchgate.netcopernicus.org
Enzyme Inhibition Studies
Beyond their antimicrobial targets, the benzothiazole scaffold has been identified as a versatile inhibitor for a range of other physiologically important enzymes. This broad activity highlights the potential of derivatives like this compound in various therapeutic areas.
For example, certain benzothiazole derivatives have been developed as potent dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), enzymes implicated in the pathology of Alzheimer's disease. nih.govrsc.orgresearchgate.net Other studies have identified benzothiazole sulfonates as effective inhibitors of digestive enzymes like α-amylase and pancreatic lipase, suggesting potential applications in metabolic disorders. researchgate.net The specific substitutions on the benzothiazole core are crucial in determining target selectivity and inhibitory potency. The bromo and hydroxyl groups on this compound could be tailored to interact with the active sites of various enzymes, making it a valuable starting point for the design of specific inhibitors.
Table 2: Examples of Enzyme Inhibition by Benzothiazole Derivatives
| Compound Class | Target Enzyme(s) | Potential Application | Reference |
|---|---|---|---|
| Substituted Benzothiazoles | Acetylcholinesterase (AChE), Monoamine Oxidase B (MAO-B) | Alzheimer's Disease | nih.govrsc.org |
| Benzothiazole Sulfonates | α-Amylase, Pancreatic Lipase | Metabolic Disorders | researchgate.net |
| Benzothiazole-based Thiazolidinones | Aldose Reductase | Diabetic Complications | nih.gov |
Inhibition of Specific Enzyme Targets (e.g., DNA Gyrase ATPase)
Benzothiazole derivatives have been identified as potent inhibitors of several key enzymes, with bacterial DNA gyrase being a significant target. nih.gov DNA gyrase, a type IIA topoisomerase, is essential for bacterial DNA replication and transcription, making it a validated target for antibacterial drugs. nih.govacs.org The enzyme is composed of two subunits: GyrA, which is responsible for DNA cleavage and rejoining, and GyrB, which possesses ATPase activity that powers the supercoiling reaction. nih.govresearchgate.net
Many benzothiazole-based inhibitors function by competing with ATP for its binding site on the GyrB subunit. nih.gov By occupying the ATP-binding pocket, these compounds prevent the hydrolysis of ATP, thereby inhibiting the enzymatic activity necessary for DNA supercoiling. nih.gov This mechanism disrupts DNA topology and ultimately leads to bacterial cell death. Research has led to the development of benzothiazole-based compounds with potent, low nanomolar inhibitory activity against E. coli DNA gyrase. acs.orgacs.org Structure-activity relationship (SAR) studies have shown that modifications at various positions on the benzothiazole scaffold can significantly influence inhibitory potency against both DNA gyrase and the related enzyme, topoisomerase IV. acs.orgacs.org
The substitution pattern on the benzothiazole ring is critical for activity. For instance, the presence of a hydroxyl group can influence antitumor selectivity. mdpi.com While specific data for this compound is limited, the presence of a bromine atom at the 2-position and a hydroxyl group at the 5-position would be expected to modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity for enzyme targets like DNA gyrase.
Binding Interactions within Enzyme Cavities (e.g., ATP binding cavity)
The efficacy of benzothiazole derivatives as enzyme inhibitors is determined by their specific binding interactions within the enzyme's active site. For DNA gyrase inhibitors, the ATP-binding cavity of the GyrB subunit is the primary interaction site. nih.gov X-ray crystallography studies of benzothiazole inhibitors complexed with the N-terminal domain of E. coli GyrB have provided detailed insights into these interactions. acs.org
These studies reveal that the benzothiazole scaffold typically forms key hydrogen bonds and hydrophobic interactions with conserved amino acid residues in the ATP-binding pocket. For example, interactions with residues such as Asp73, Arg76, and a conserved water molecule are often crucial for potent inhibition. researchgate.net The various substituents on the benzothiazole ring can form additional interactions, enhancing binding affinity and selectivity. acs.org Molecular docking studies are frequently employed to predict and analyze these binding modes, guiding the design of more potent inhibitors. f1000research.comd-nb.info
For this compound, the hydroxyl group at the 5-position could potentially act as a hydrogen bond donor or acceptor, while the bromo group at the 2-position could engage in halogen bonding or hydrophobic interactions within the ATP-binding cavity. These specific interactions would dictate its inhibitory profile against DNA gyrase and other potential enzyme targets.
Interactions with Biomolecules
The biological effects of benzothiazole derivatives extend beyond enzyme inhibition and involve complex interactions with other crucial biomolecules, most notably proteins.
Protein Binding Properties and Thermodynamics
The interaction between a small molecule like a benzothiazole derivative and a target protein is governed by thermodynamic principles. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are used to quantify these interactions, providing data on binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). researchgate.netmdpi.comnih.gov
ITC measures the heat released or absorbed during a binding event, allowing for the direct determination of the thermodynamic parameters of the interaction. mdpi.comresearchgate.net Studies on various small molecule-protein interactions have utilized ITC to obtain precise measurements of binding constants and enthalpy, which are crucial for understanding structure-thermodynamics correlations in drug design. nih.gov For example, ITC has been used to study the binding of halogenated benzotriazoles to human protein kinase CK2α, revealing the thermodynamic forces driving the interaction. researchgate.net Computational analyses, combined with experimental techniques like ITC and UV-vis spectroscopy, have been used to study the interaction between benzothiazole derivatives and proteins like lysozyme (B549824), revealing a predominance of aromatic and hydrophobic Van der Waals interactions. mdpi.com
The binding thermodynamics of this compound with a specific protein target would depend on the interplay of hydrogen bonds from the hydroxyl group, potential halogen bonds from the bromo group, and hydrophobic interactions from the benzothiazole ring system.
| Technique | Measured Parameters | Significance in Drug Discovery |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Kd), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding interaction, crucial for lead optimization and understanding driving forces. mdpi.comnih.gov |
| Surface Plasmon Resonance (SPR) | Association rate (kon), Dissociation rate (koff), Binding Affinity (Kd) | Allows for real-time analysis of binding kinetics, providing insights into the dynamics of the interaction. researchgate.net |
| Differential Scanning Fluorimetry (DSF) | Thermal shift (ΔTm) | A high-throughput method to screen for ligand binding by measuring changes in protein thermal stability upon complex formation. researchgate.net |
| Fluorescence Spectroscopy | Changes in fluorescence intensity or wavelength | Used to determine binding constants and study binding-induced environmental changes around fluorescent amino acids or probes. mdpi.com |
Ligand-Protein Conformational Changes
The binding of a ligand to a protein is often not a simple lock-and-key event. It can induce significant conformational changes in the protein, a phenomenon known as "induced fit". nih.gov These structural rearrangements can be critical for the protein's biological function and the ligand's modulatory effect. nih.gov Proteins exist as an ensemble of different conformations, and ligand binding can shift this equilibrium, stabilizing a particular active or inactive state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these conformational changes in solution. upenn.edu By monitoring changes in the chemical shifts of protein resonances upon ligand titration (a method known as Chemical Shift Perturbation or CSP), researchers can map the binding site and identify regions of the protein that undergo structural changes. frontiersin.org Furthermore, NMR can provide detailed information on the dynamics of protein complexes over a wide range of timescales. upenn.edu
For a molecule like this compound, its binding could induce subtle or significant shifts in the target protein's structure, altering its function. For example, binding within a kinase's ATP pocket might stabilize an inactive conformation, preventing catalysis.
Fluorescence Probe Strategies for Binding Site Confirmation
Benzothiazole derivatives themselves are valuable fluorophores and are often used as scaffolds for fluorescent probes. researchgate.netresearchgate.net Their intrinsic fluorescent properties, which can be sensitive to the local environment, make them useful tools for studying biomolecular interactions. scilit.com Changes in fluorescence intensity, emission wavelength, and anisotropy upon binding to a protein can confirm the interaction and provide information about the nature of the binding site. nih.gov
Benzothiazole-based probes are designed based on mechanisms like Excited-State Intramolecular Proton Transfer (ESIPT), Intramolecular Charge Transfer (ICT), and Aggregation-Induced Emission (AIE). researchgate.netnih.gov These probes can be engineered to detect specific ions, small molecules, or changes in physiological conditions like pH. researchgate.netnih.gov For instance, a hydroxythiophene-conjugated benzothiazole has been developed as a mitochondria-specific fluorescent probe, where the hydroxyl group is crucial for its photofunctional properties. nih.gov This highlights the potential utility of the hydroxyl group in this compound in probe design. Such a molecule could potentially be used to visualize its own binding to a target protein or, with modification, to report on other cellular events.
General Biological Modulatory Actions
The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. chemistryjournal.netpharmacyjournal.in Derivatives have been reported to possess an extensive spectrum of pharmacological activities. pcbiochemres.comchalcogen.rojyoungpharm.org
These activities include:
Antimicrobial and Antifungal Activity: Benzothiazoles are effective against various bacterial and fungal strains. pcbiochemres.comijper.org Their mechanism often involves the inhibition of essential enzymes, as seen with DNA gyrase. nih.gov
Anticancer Activity: A significant number of benzothiazole derivatives have been developed as antitumor agents. mdpi.comchemistryjournal.net The 2-(4-aminophenyl)benzothiazoles are a well-known class of potent and selective anticancer agents. chemistryjournal.net The presence of hydroxyl and amino groups on the benzothiazole structure has been noted to enhance cytotoxic activity against cancer cell lines. pharmacyjournal.in
Anti-inflammatory Activity: Many benzothiazole compounds exhibit significant anti-inflammatory properties. chemistryjournal.netchalcogen.ro
Anticonvulsant Activity: The scaffold is also a key feature in molecules designed to treat seizures. chemistryjournal.netpharmacyjournal.in
Antidiabetic, Antimalarial, and Antitubercular Activities: The versatility of the benzothiazole core has allowed for its exploration in treating a variety of infectious and metabolic diseases. pcbiochemres.compharmacyjournal.in
Anti-inflammatory Effects
Benzothiazole and its derivatives are recognized for their wide range of biological activities, including anti-inflammatory properties. nih.govnih.govresearchgate.net The core structure of benzothiazole is a key feature in many compounds developed for therapeutic purposes. nih.gov Research into various derivatives has shown that they can exert anti-inflammatory effects through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammation pathway. researchgate.net
However, a detailed review of scientific literature reveals a lack of specific studies focused on the anti-inflammatory effects of this compound. While the broader class of benzothiazoles has been investigated, dedicated research detailing the mechanistic insights or specific anti-inflammatory activity of this particular compound is not available at this time.
Antiviral Activities
The benzothiazole scaffold is a subject of significant interest in the development of new antiviral agents due to its versatile chemical nature. mdpi.comusc.edubohrium.com The fusion of benzene and thiazole rings allows for various substitutions, leading to a wide array of derivatives with potential therapeutic applications against different viruses. mdpi.com
Despite the broad investigation into the antiviral potential of the benzothiazole family, specific research on the antiviral activities of this compound has not been reported in the available scientific literature. Consequently, there are no mechanistic insights or research findings to present for this specific compound's effects against viral pathogens.
Anticonvulsant Properties
Derivatives of benzothiazole have been explored for their potential as anticonvulsant agents in the management of epilepsy. nih.govmedscape.com The mechanism of action for some anticonvulsant drugs involves the modulation of ion channels, such as sodium or calcium channels, or the enhancement of inhibitory neurotransmission. nih.gov
A thorough search of scientific databases indicates that this compound has not been a specific subject of investigation for its anticonvulsant properties. Therefore, there is no available data or research findings on its potential efficacy or mechanism of action in this therapeutic area.
Neuroprotective Research
Neuroprotection is a critical area of research, and various chemical compounds are being studied for their potential to protect neurons from damage. Some benzothiazole derivatives have been investigated in this context. nih.govnih.govresearchgate.net For instance, certain related compounds have been studied for their effects in models of cerebral ischemia. nih.gov
However, there is no specific neuroprotective research available for this compound in the current scientific literature. Studies detailing its potential to mitigate neuronal damage or the underlying mechanisms of such action have not been published.
Antidiabetic Research
The benzothiazole nucleus is a component of various compounds that have been researched for their potential in managing diabetes. researchgate.netnih.govnih.gov The development of aldose reductase inhibitors is one area where benzothiazole derivatives have shown promise. researchgate.net
Currently, there is a lack of specific research into the antidiabetic properties of this compound. While the broader class of compounds is of interest in diabetes research, no studies detailing the efficacy or mechanistic pathways of this compound as an antidiabetic agent are available.
Coordination Chemistry of Benzothiazole Ligands
Ligand Properties of Benzothiazole (B30560) Derivatives
Benzothiazole derivatives are recognized for their considerable potential in coordination chemistry, largely due to the delocalized π-system in their structure and the presence of multiple potential donor atoms. encyclopedia.pub The core structure contains a nitrogen atom at the N3 position and a sulfur atom at the S1 position, both of which can act as coordination sites. mdpi.com For derivatives like 2-aminobenzothiazole, there are three potential nucleophilic sites for metal coordination: the endocyclic nitrogen, the exocyclic amino nitrogen, and the sulfur atom. encyclopedia.pub
In the specific case of 2-Bromo-5-hydroxybenzothiazole, the molecule possesses several key features that define its properties as a ligand:
Thiazole (B1198619) Ring: The nitrogen and sulfur atoms within the thiazole ring are the primary coordination sites. biointerfaceresearch.com
Hydroxyl Group (-OH): The hydroxyl group at the 5-position can act as a binding site, often through deprotonation to form a more stable chelate with a metal ion. The presence of such a group has been noted as important for the cation binding affinity in similar chemosensors. nitk.ac.in
Bromo Group (-Br): The electron-withdrawing nature of the bromine atom at the 2-position can influence the electron density of the benzothiazole ring system, thereby modulating the coordination properties of the nitrogen and sulfur donor atoms.
These features allow this compound to function as a multidentate ligand, capable of forming stable complexes with various metal ions. pharmacyjournal.in
Formation of Metal Complexes
The synthesis of metal complexes using benzothiazole-derived ligands is a well-established area of research. biointerfaceresearch.comresearchgate.net Typically, these complexes are prepared by reacting the benzothiazole ligand with a corresponding metal salt (e.g., chlorides or acetates) in a suitable solvent, such as methanol (B129727) or ethanol (B145695). biointerfaceresearch.comnih.gov The reaction mixture is often heated under reflux for several hours to facilitate the formation of the coordination complex. biointerfaceresearch.com The resulting solid complex can then be isolated by filtration and purified.
For example, the general procedure for synthesizing transition metal complexes with a benzothiazole aniline (B41778) (BTA) conjugated salen-type ligand involves dissolving the ligand in dry methanol and stirring it overnight with the respective metal salt. nih.gov Similarly, Co(III) and Ru(III) complexes of a benzothiazole-derived imine base were synthesized by heating the ligand with metal salts in a methanolic solution. biointerfaceresearch.com These established methods are applicable for the formation of complexes with this compound.
Investigation of Chelation Modes (e.g., N-donor, S-donor)
Benzothiazole derivatives can coordinate with metal ions in several ways, acting as either monodentate or bidentate ligands. The specific chelation mode depends on the structure of the ligand and the nature of the metal ion. The primary donor atoms involved in coordination are the thiazole ring's nitrogen and sulfur. biointerfaceresearch.comnih.gov
N-donor Coordination: Coordination frequently occurs through the lone pair of electrons on the sp2-hybridized nitrogen atom of the thiazole ring. encyclopedia.pub
S-donor Coordination: The sulfur atom in the thiazole ring can also act as a soft donor site, particularly for softer metal ions. nih.gov
Bidentate N,S-Chelation: Many benzothiazole derivatives function as bidentate ligands, coordinating to a metal center through both the nitrogen and sulfur atoms to form a stable five-membered chelate ring. Studies on N,S-donor macrocyclic ligands have confirmed a CuN₂S₂ coordination environment in some copper(II) complexes. nih.gov
Participation of Substituents: For this compound, the phenolic oxygen from the hydroxyl group can also participate in coordination upon deprotonation. This would allow the ligand to act as a bidentate or even tridentate O,N,S-donor, leading to the formation of highly stable complexes.
The coordination geometry of the resulting complexes can vary, with octahedral and square planar geometries being commonly reported for metal complexes of benzothiazole-derived ligands. biointerfaceresearch.comencyclopedia.pub
Metal Ion Selectivity and Sensing Mechanisms (e.g., Cu²⁺)
The unique coordination properties of benzothiazole derivatives make them excellent candidates for the development of chemosensors for specific metal ions. Their ability to exhibit changes in photophysical properties, such as fluorescence, upon metal binding is the basis for this application. mdpi.com
A benzothiazole-based derivative, BTN, has been developed as a fluorescence "turn-on" sensor that demonstrates high selectivity for copper(II) ions. seoultech.ac.kr The sensing mechanism is attributed to a combination of internal charge transfer (ICT) and chelation-enhanced fluorescence (CHEF) processes. seoultech.ac.kr Upon binding with Cu²⁺, the ligand's structure becomes more rigid, which suppresses non-radiative decay pathways and leads to a significant increase in fluorescence intensity.
The interaction between the sensor and the metal ion often occurs in a specific stoichiometric ratio. For the BTN sensor, analysis confirmed a 1:1 binding ratio with Cu²⁺. seoultech.ac.kr Such sensors can exhibit high sensitivity, with low limits of detection.
Table 1: Sensing Characteristics of a Benzothiazole-Based Fluorescent Sensor for Cu²⁺
| Property | Value | Reference |
|---|---|---|
| Target Ion | Cu²⁺ | seoultech.ac.kr |
| Sensing Mechanism | Internal Charge Transfer (ICT), Chelation-Enhanced Fluorescence (CHEF) | seoultech.ac.kr |
| Binding Ratio (Sensor:Ion) | 1:1 | seoultech.ac.kr |
The hydroxyl group present in this compound is expected to play a crucial role in metal ion selectivity and sensing, as the phenolic oxygen can act as a key binding site for metal ions like Cu²⁺. nitk.ac.in
Applications in Materials Science Research
Fluorescent Markers and Probes
2-Bromo-5-hydroxybenzothiazole derivatives are instrumental in the synthesis of novel fluorescent markers and probes. These probes are designed to detect specific analytes or changes in the microenvironment through a measurable change in their fluorescence emission. The synthetic versatility of the brominated hydroxybenzothiazole core allows for the introduction of various functional groups, enabling the tuning of their photophysical properties and specificity.
A notable example involves the synthesis of a hydroxybenzothiazole (HBT) based derivative designed for the detection of copper ions (Cu²⁺). nih.gov The synthesis begins with the condensation reaction of 5-bromosalicylaldehyde (B98134) and 2-aminothiophenol (B119425) to yield a brominated hydroxybenzothiazole precursor (HBT 1). This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-formylphenylboronic acid to produce the final sensor molecule (HBT 2). nih.gov This multi-step synthesis highlights the role of the brominated benzothiazole (B30560) as a crucial building block.
The resulting probe demonstrates high selectivity and sensitivity for Cu²⁺ ions, with a limit of detection as low as 250 nM. nih.gov The detection mechanism is based on the disaggregation of the probe's aggregates in the presence of Cu²⁺, leading to a significant change in its fluorescence profile. nih.gov Such probes are valuable for applications in environmental monitoring and biological imaging.
Table 1: Synthesis and Properties of a Hydroxybenzothiazole-Based Fluorescent Probe
| Feature | Description |
|---|---|
| Precursor 1 | 5-bromosalicylaldehyde |
| Precursor 2 | 2-aminothiophenol |
| Intermediate | Brominated Hydroxybenzothiazole (HBT 1) |
| Final Probe | HBT 2 (from Suzuki-Miyaura coupling) |
| Target Analyte | Cu²⁺/Cu⁺ ions |
| Limit of Detection | 250 nM for Cu²⁺ |
| Detection Mechanism | Disaggregation of probe aggregates |
Development of Aggregation-Induced Emission (AIE) Chromogens
The development of chromogens exhibiting Aggregation-Induced Emission (AIE) is a significant area of materials science research. AIE is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications such as organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors.
Derivatives of this compound have been utilized in the creation of molecules with AIE characteristics. The aforementioned hydroxybenzothiazole derivative, HBT 2, not only acts as a fluorescent probe but also displays AIE and Excited-State Intramolecular Proton Transfer (ESIPT) features. nih.gov The AIE property was confirmed through optical studies, atomic force microscopy (AFM), and dynamic light scattering (DLS) techniques. nih.gov
In a dilute solution, the molecule exhibits weak fluorescence due to the free intramolecular rotation of its components, which provides a non-radiative decay pathway for the excited state. However, in an aggregated state, typically induced in a poor solvent mixture, these intramolecular rotations are restricted. This restriction of intramolecular rotation (RIR) blocks the non-radiative decay channels, forcing the molecules to release their energy through radiative pathways, resulting in strong fluorescence emission. nih.gov
The yellow fluorescent aggregates of HBT 2 demonstrate the practical application of AIE in sensing, as their interaction with copper ions leads to disaggregation and a corresponding change in fluorescence, allowing for quantitative detection. nih.gov This dual functionality underscores the importance of the benzothiazole scaffold in designing advanced materials with tailored photophysical properties.
Table 2: Characteristics of an AIE-Active Hydroxybenzothiazole Derivative
| Property | Observation |
|---|---|
| Phenomenon | Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) |
| Confirmation Techniques | Optical Spectroscopy, Atomic Force Microscopy (AFM), Dynamic Light Scattering (DLS) |
| Mechanism | Restriction of Intramolecular Rotation (RIR) in the aggregated state |
| Application | Specific detection of Cu²⁺/Cu⁺ ions through disaggregation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-Bromo-5-hydroxybenzothiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves bromination and hydroxylation of benzothiazole precursors. For example, intermediates like 5-bromo-2-methoxybenzoic acid are synthesized by reacting 5-bromo-salicylic acid with iodomethane and potassium carbonate under reflux (80°C, 4 hours), followed by hydrolysis using lithium hydroxide in THF/methanol/water to replace methoxy groups with hydroxyl groups . Optimization includes adjusting reaction time, temperature, and stoichiometry of brominating agents (e.g., bromine or NBS) to minimize side products. Purification via column chromatography or recrystallization improves purity .
Q. What are the recommended storage conditions and solvent compatibility for this compound in laboratory settings?
- Methodological Answer : Store the compound at -20°C or -80°C in airtight, light-resistant containers to prevent degradation. For solubility, use polar aprotic solvents like DMSO or DMF for stock solutions. Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications. Shelf life is typically 6 months at -80°C and 1 month at -20°C .
Q. How can researchers verify the structural integrity of synthesized this compound derivatives?
- Methodological Answer : Employ a combination of spectroscopic techniques:
- NMR : Confirm aromatic proton environments (e.g., δ 6.81 ppm for ortho-H to bromine) and functional groups like hydroxyls .
- IR : Identify characteristic peaks (e.g., C=N stretch at ~1595 cm⁻¹, NH stretches at ~3325 cm⁻¹) .
- X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated for thiosemicarbazone derivatives .
Advanced Research Questions
Q. How can conflicting spectroscopic or crystallographic data during structural analysis be resolved?
- Methodological Answer : Discrepancies may arise from polymorphism or solvent effects. Cross-validate using multiple techniques:
- Compare experimental and computational IR/NMR spectra (e.g., DFT calculations).
- Perform single-crystal X-ray diffraction to resolve bond angles and hydrogen bonding patterns, as seen in studies of thiosemicarbazone derivatives .
- Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. What experimental designs are effective for evaluating the bioactivity of this compound against bacterial biofilms?
- Methodological Answer :
- Biofilm assays : Use static or flow-cell models with pathogens like Staphylococcus aureus. Stain biofilms with crystal violet and quantify biomass via absorbance.
- Controls : Include DMSO as a solvent control and known biofilm inhibitors (e.g., rifampicin) as positive controls .
- Mechanistic studies : Assess effects on quorum sensing or extracellular polymeric substance (EPS) production using transcriptional profiling or EPS extraction protocols .
Q. What strategies mitigate challenges in synthesizing this compound derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Regioselective bromination : Use directing groups (e.g., methoxy) to control bromine placement on the benzothiazole ring .
- Derivatization : Introduce substituents (e.g., fluorophenyl groups) via Suzuki coupling to improve bioavailability .
- SAR studies : Systematically modify functional groups and correlate changes with bioactivity (e.g., anti-inflammatory or anticancer activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
